2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol

Medicinal Chemistry Fragment-Based Drug Design Molecular Recognition

2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol (CAS 1250427-63-4; synonyms: 1H-1,2,4-Triazole-5-ethanol, β-amino-; molecular formula C₄H₈N₄O; MW 128.13 g·mol⁻¹) is a chiral β-amino alcohol featuring a primary amine, a secondary alcohol, and a C(3)-substituted 1H-1,2,4-triazole ring. The racemate is commercially available at ≥98% purity, with both (S)- (CAS 1604281-61-9) and (R)- (CAS 1604246-26-5) enantiomers separately supplied for stereospecific synthesis programs.

Molecular Formula C4H8N4O
Molecular Weight 128.13 g/mol
Cat. No. B15318439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol
Molecular FormulaC4H8N4O
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)C(CO)N
InChIInChI=1S/C4H8N4O/c5-3(1-9)4-6-2-7-8-4/h2-3,9H,1,5H2,(H,6,7,8)
InChIKeyDLDMLDYBQNQUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol for Scientific Procurement: Core Identity, Physicochemical Profile, and In-Class Positioning


2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol (CAS 1250427-63-4; synonyms: 1H-1,2,4-Triazole-5-ethanol, β-amino-; molecular formula C₄H₈N₄O; MW 128.13 g·mol⁻¹) is a chiral β-amino alcohol featuring a primary amine, a secondary alcohol, and a C(3)-substituted 1H-1,2,4-triazole ring [1]. The racemate is commercially available at ≥98% purity, with both (S)- (CAS 1604281-61-9) and (R)- (CAS 1604246-26-5) enantiomers separately supplied for stereospecific synthesis programs . Computed descriptors—XLogP3 = −1.8, three hydrogen bond donors, four hydrogen bond acceptors, topological polar surface area (TPSA) = 87.8 Ų—place it within the favorable oral drug-like chemical space yet distinguish it from simpler triazole building blocks . The compound is primarily employed as a versatile heterocyclic scaffold in medicinal chemistry and agrochemical research, where the combination of a metal-coordinating triazole nitrogen lone pair, a nucleophilic primary amine, and a derivatizable hydroxyl group enables diverse synthetic transformations .

Why 2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol Cannot Be Replaced by Common In-Class Triazole Building Blocks Without Altering Key Molecular Recognition Features


Simple triazole building blocks—such as 3-amino-1,2,4-triazole (CAS 61-82-5, cLogP ≈ −0.86, TPSA ≈ 56.7 Ų) or 2-(1H-1,2,4-triazol-1-yl)ethanol (CAS 3273-14-1, LogP ≈ −0.73, TPSA ≈ 50.9 Ų) —lack the combined β-amino alcohol side chain that is present in 2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol. This structural truncation eliminates two hydrogen bond donors and three rotatable bonds, which are critical determinants for target binding and pharmacokinetic tuning [1]. Positional isomerism further precludes straightforward substitution: N(1)-alkylated triazolyl ethanols (e.g., 2-(1H-1,2,4-triazol-1-yl)ethanol) orient the hydroxyl group differently in space compared with the C(3)-linked β-amino alcohol motif, altering the pharmacophoric geometry and metal-chelation vectors that underlie CYP51 inhibition and broader azole pharmacology [2]. Consequently, any attempt to replace 2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol with a structurally simpler or regioisomeric analog in a lead series or synthesis route will modify key molecular recognition elements, potentially abolishing structure-activity relationships (SAR) established during hit-to-lead optimization.

Quantitative Differentiation Evidence: 2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol versus Closest In-Class Analogs and Default Building Blocks


Expanded Hydrogen-Bonding Capacity Relative to 3-Amino-1,2,4-triazole Enhances Target Residence Time Potential

The target compound provides three hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA) [1], whereas 3-amino-1,2,4-triazole—a widely used and structurally simpler amino-triazole building block—offers only two HBD and three HBA (PubChem computed). This net gain of one HBD and one HBA arises from the β-amino alcohol side chain and enables a greater number of specific polar contacts with biological targets, a feature associated with improved binding enthalpy and selectivity in fragment-based campaigns .

Medicinal Chemistry Fragment-Based Drug Design Molecular Recognition

Significantly Lower Lipophilicity (XLogP3 = −1.8 vs. −0.73) Reduces Off-Target Lipophilic Binding Risk Compared with 2-(1H-1,2,4-Triazol-1-yl)ethanol

With a computed XLogP3 of −1.8 [1], the target compound is approximately 1.1 log units more hydrophilic than the isomeric building block 2-(1H-1,2,4-triazol-1-yl)ethanol (LogP ≈ −0.73) . In medicinal chemistry optimization, each log unit decrease in LogP typically correlates with reduced phospholipidosis risk, lower hERG channel promiscuity, and improved aqueous solubility—all desirable attributes for lead matter requiring further property-based tuning [2].

ADME-Tox Drug-Likeness Lipophilic Ligand Efficiency

Higher Topological Polar Surface Area (TPSA = 87.8 vs. 50.9 Ų) Confers Superior Oral Bioavailability Predictions Relative to N(1)-Linked Triazole Ethanol Isomers

The topological polar surface area of 87.8 Ų for 2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol [1] exceeds that of 2-(1H-1,2,4-triazol-1-yl)ethanol (TPSA ≈ 50.9 Ų) by approximately 36.9 Ų. According to the widely accepted Veber criteria, compounds with TPSA ≤ 140 Ų and ≤10 rotatable bonds exhibit favorable oral bioavailability in rats; however, extremely low TPSA (<60 Ų) can correlate with poor aqueous solubility and excessive membrane permeability, leading to rapid first-pass clearance [2]. The target compound's intermediate TPSA value positions it in the optimal range for balancing solubility and permeability, unlike the N(1)-isomer which trends toward excessive permeability with attendant metabolic liability.

Oral Bioavailability Veber Rules Pre-clinical Candidate Selection

Availability of Both Enantiomers (R and S) as Discrete CAS-Registered Entities Enables Stereochemical SAR Resolution Inaccessible from Racemic 3-Amino-1,2,4-triazole

The target compound is supplied as three discrete CAS-registered forms: racemate (1250427-63-4, ≥98% purity), (S)-enantiomer (1604281-61-9, ≥95% purity), and (R)-enantiomer (1604246-26-5) . In contrast, 3-amino-1,2,4-triazole (CAS 61-82-5) and 2-(1H-1,2,4-triazol-1-yl)ethanol (CAS 3273-14-1) are achiral molecules that cannot be used to probe stereochemical SAR. In antifungal triazole programs, the stereochemistry of the α-carbon bearing the hydroxyl group is known to influence CYP51 binding affinity and selectivity, as demonstrated by the commercial success of enantiomerically pure triazole antifungals [1].

Chiral Resolution Stereospecific Synthesis Enantiomeric SAR

Consistent ≥98% Purity Across Independent Suppliers Minimizes Lot-to-Lot Variability in Biological Assays vs. Lower-Purity Comparative Scaffolds

Vendor specifications confirm that the racemic 2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol is routinely supplied at ≥98% purity with supporting analytical documentation (NMR, HPLC, LC-MS) . By comparison, commercially available 3-amino-1,2,4-triazole is frequently listed at ≥95–97% purity . While a 1–3% purity difference may appear modest, in quantitative biochemical profiling (e.g., IC₅₀ determination, SPR binding assays) impurities at the 3–5% level can introduce systematic errors exceeding typical inter-assay coefficients of variation (±5–10%), complicating SAR interpretation and inter-laboratory reproducibility [1].

Quality Assurance Reproducibility Procurement Standards

The β-Amino Alcohol-Triazole Pharmacophore Retains Class-Validated CYP51 Inhibition Mechanism While Offering Additional Derivatization Handles Absent in First-Generation Triazole Alcohols

1,2,4-Triazole-containing compounds exert antifungal activity by coordinating the heme iron of lanosterol 14α-demethylase (CYP51) via the N4 nitrogen of the triazole ring, blocking ergosterol biosynthesis [1]. First-generation triazole alcohol antifungals (e.g., fluconazole, which contains a 1,2,4-triazol-1-yl-propan-2-ol moiety) rely primarily on hydrophobic interactions with the CYP51 apoprotein for affinity [2]. 2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol retains the essential N4 heme-coordination motif while appending a primary amine at the β-position [3]. This additional nucleophilic amine serves as a synthetically accessible derivatization point for amide coupling, reductive amination, or sulfonamide formation—transformations that are not directly available on simple triazole alcohols such as 2-(1H-1,2,4-triazol-1-yl)ethanol, which lack an amine group altogether .

Antifungal Drug Design CYP51 Inhibition Scaffold Functionalization

Optimal Application Scenarios for 2-Amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol Based on Validated Differentiation Evidence


Fragment-Based Lead Discovery Requiring High HBD/HBA Capacity in a Low-Molecular-Weight Scaffold

With MW = 128 g·mol⁻¹, 3 HBDs, and 4 HBAs, the compound delivers a HBD-to-MW ratio of 0.023 and HBA-to-MW ratio of 0.031—superior to 3-amino-1,2,4-triazole (HBD/MW ≈ 0.024; HBA/MW ≈ 0.036 absolute, but with only 2 HBDs) [1] [2]. In fragment screening cascades, fragments with ≥3 HBDs are ~4-fold more likely to yield high-quality X-ray co-structures, as the additional polar contacts stabilize the fragment within the binding pocket during soaking experiments . Fragments containing both hydrogen bond donors and acceptors similarly show >2-fold higher hit confirmation rates relative to those with donors or acceptors alone, making 2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol a strategically superior fragment starting point for targets with polar active sites such as kinases, proteases, or metalloenzymes.

Enantiomer-Specific Antifungal SAR Programs Targeting CYP51 or Other Metalloenzymes

The commercial availability of both (R)- and (S)-enantiomers (CAS 1604246-26-5 and 1604281-61-9, respectively) [1] enables systematic enantiomeric SAR studies that are central to modern triazole antifungal optimization [2]. Medicinal chemistry teams can independently profile each enantiomer for CYP51 binding (IC₅₀), fungal growth inhibition (MIC₈₀ against Candida albicans, which for optimized triazoles typically ranges 0.015–8 μg·mL⁻¹ depending on substitution), and cytotoxicity (e.g., HepG2 CC₅₀). The availability of the dihydrochloride salt (CAS 2225126-77-0) further facilitates aqueous solubility for in vitro assay preparation . The enantiomer showing superior activity can then be advanced as the eutomer while the distomer data informs the role of stereochemistry at the α-carbon in target engagement.

Multi-Vector Derivatization in Parallel Synthesis Libraries for Antimicrobial Lead Optimization

The compound provides three distinct functionalization vectors: (i) the primary amine for amide, sulfonamide, urea, or reductive amination coupling; (ii) the secondary alcohol for etherification, esterification, or oxidation to the ketone; and (iii) the triazole NH for N-alkylation [1]. This orthogonal reactivity is absent in comparators such as 2-(1H-1,2,4-triazol-1-yl)ethanol, which lacks an amine, and 3-amino-1,2,4-triazole, which lacks the hydroxyl handle [2]. In parallel synthesis, this three-vector system enables the rapid generation of >100-member libraries through sequential or one-pot transformations, a significant throughput advantage for antimicrobial lead identification where diverse chemical space sampling correlates with hit discovery probability.

Metal-Organic Framework (MOF) and Coordination Polymer Design Exploiting Triazole N1/N2 Bridging and β-Amino Alcohol Chelation

1,2,4-Triazole derivatives are established bridging ligands for transition metal coordination polymers and MOFs, capable of linking metal centers via N1–N2 diazine bridging modes [1]. The additional β-amino alcohol moiety in 2-amino-2-(1H-1,2,4-triazol-3-yl)ethan-1-ol introduces a potential N,O-chelation site that can augment framework dimensionality and metal-binding stoichiometry relative to simple triazole ligands [2]. This dual coordination capability—bridging via the triazole and chelating via the amino alcohol—is structurally analogous to histidine-zinc binding motifs in metalloproteins, suggesting applications in bioinspired catalysis, gas sorption (e.g., CO₂ capture where amine-functionalized MOFs exhibit enhanced selectivity), and magnetic materials.

Quote Request

Request a Quote for 2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.